3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These compounds are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, [1,2,4]triazolo[4,3-b]pyridazine compounds are generally synthesized using monosubstituted tetrazine or tetrazine-based fused rings .Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Radioligand Binding Assays : A study by Biagi et al. (1999) on 1,2,3-Triazolo[4,5-d]pyridazines reported the synthesis of derivatives starting from various azides including 4-fluorobenzylazides. The derivatives were evaluated for their binding affinity to adenosine A1 and A2A receptors, indicating the importance of specific substituents for receptor selectivity. This highlights the compound's relevance in neurological research and receptor-ligand interaction studies (Biagi et al., 1999).
Anticonvulsant Activity : Research by Zhang et al. (2010) on triazolobenzothiazine derivatives, including structures related to triazolopyridazine, demonstrated significant anticonvulsant activity in tested compounds. This suggests the potential utility of such compounds in developing anticonvulsant therapies (Zhang et al., 2010).
Urease Inhibition, Antioxidant, and Antibacterial Activities : A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, including derivatives with methoxyphenyl groups, were synthesized and shown to exhibit significant urease inhibition, antioxidant, and antibacterial activities. This study underscores the chemical's versatility and potential in addressing multiple biological targets (Hanif et al., 2012).
Crystal Structure and DFT Calculations : Sallam et al. (2021) focused on the crystal structure characterization and theoretical studies of triazole pyridazine derivatives. Their research offers insights into the compound's structural properties and electronic characteristics, which are crucial for understanding its reactivity and potential applications in material science or drug design (Sallam et al., 2021).
Antitubulin Agents : A study on diaryl-triazolopyridazines as antitubulin agents highlighted the synthesis of compounds with potent antiproliferative activity against various cancer cell lines. This research indicates the compound's potential as a scaffold for developing new anticancer agents (Xu et al., 2016).
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-16-4-2-3-14(11-16)17-9-10-18-21-22-19(24(18)23-17)26-12-13-5-7-15(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXHOYYRVZZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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